3-nitrobenzyl 3-(propionylamino)benzoate
Description
3-Nitrobenzyl 3-(propionylamino)benzoate is a benzoate ester derivative characterized by a nitro-substituted benzyl group and a propionylamino functional group at the 3-position of the benzoic acid moiety. The nitro group enhances electron-withdrawing properties, influencing reactivity and stability, while the propionylamino group may contribute to hydrogen-bonding interactions, affecting solubility and biological activity .
Properties
IUPAC Name |
(3-nitrophenyl)methyl 3-(propanoylamino)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-2-16(20)18-14-7-4-6-13(10-14)17(21)24-11-12-5-3-8-15(9-12)19(22)23/h3-10H,2,11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJRMGUARHLASY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)OCC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Key Observations :
- Nitro Group Impact : The nitro group at the benzyl position (as in the target compound and compound 39) increases electrophilicity, facilitating nucleophilic substitution reactions, whereas methoxycarbonyl groups (as in ) may enhance steric hindrance.
- Amide vs. Carboxylic Acid : The ester and amide groups in the target compound improve lipophilicity compared to carboxylic acid derivatives (e.g., compounds 39 and 48), which are more polar .
Physical and Spectral Properties
Table 3: NMR Chemical Shifts and Thermal Data
Key Observations :
- Nitro Group Effects : Aromatic protons near nitro groups exhibit downfield shifts (δ >8.0 ppm) due to deshielding .
- Thermal Stability : Carboxylic acid derivatives (e.g., compound 48) show higher decomposition temperatures (>200°C) compared to ester precursors .
Crystallographic and Molecular Packing
The crystal structure of 3-(3-nitrobenzyl)-4H-chromen-4-one (C16H11NO4) reveals a dihedral angle of 77.83° between the benzyl and chromenone rings, promoting a non-planar conformation that reduces π-π stacking. Weak C-H···O hydrogen bonds form a 3D network, enhancing thermal stability . Similar packing behavior is anticipated for the target compound due to its nitro and ester groups.
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